molecular formula C16H14FNO4S B1372256 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid CAS No. 1030149-58-6

2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid

Cat. No. B1372256
CAS RN: 1030149-58-6
M. Wt: 335.4 g/mol
InChI Key: WJYQZKBWAHATIR-UHFFFAOYSA-N
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Description

“2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C16H14FNO4S . It has a molecular weight of 335.35 .


Molecular Structure Analysis

The molecular structure of “2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid” consists of a benzoic acid group, a sulfonyl group, and a 2,3-dihydro-1H-indol-1-yl group . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid” include a molecular weight of 335.35 . Unfortunately, specific information such as boiling point and storage conditions were not available .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid , have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the development of new derivatives with potential as antiviral agents.

Anti-inflammatory Properties

The indole scaffold is a common feature in many anti-inflammatory drugs. Research into indole derivatives has revealed their potential to inhibit pathways that lead to inflammation. This compound could be investigated for its efficacy in reducing inflammation in various medical conditions .

Anticancer Research

Indole derivatives are known to possess anticancer properties. They can bind with high affinity to multiple receptors, which is beneficial in cancer treatment. The compound could be part of studies aiming to develop new cancer therapies, especially considering its unique sulfonyl and benzoic acid groups .

Anti-HIV Potential

Indole derivatives have been explored for their anti-HIV properties. Molecular docking studies of indole-based compounds have shown that they can interact with HIV-1 proteins, suggesting that this compound could be a candidate for further research as an anti-HIV agent .

Antioxidant Effects

The indole nucleus is associated with antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in numerous diseases. The compound’s antioxidant potential can be assessed in various oxidative stress models .

Antimicrobial and Antitubercular Activity

Indole derivatives have been reported to exhibit antimicrobial and antitubercular activities. Given the increasing resistance to current antibiotics, new compounds like 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid could be valuable in the development of novel antimicrobial agents .

Future Directions

Indole derivatives, including “2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid”, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . They are found in many important synthetic drug molecules, which provides a valuable direction for future research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name

2-fluoro-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-10-8-11-4-2-3-5-15(11)18(10)23(21,22)12-6-7-14(17)13(9-12)16(19)20/h2-7,9-10H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYQZKBWAHATIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid

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